molecular formula C19H21NO3 B14223812 3-Methoxy-2-methyl-N-(2-methyl-1-oxo-1-phenylpropan-2-yl)benzamide CAS No. 551963-69-0

3-Methoxy-2-methyl-N-(2-methyl-1-oxo-1-phenylpropan-2-yl)benzamide

Cat. No.: B14223812
CAS No.: 551963-69-0
M. Wt: 311.4 g/mol
InChI Key: XRKZTGGUJHNUBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-2-methyl-N-(2-methyl-1-oxo-1-phenylpropan-2-yl)benzamide is an organic compound with a complex structure that includes a benzamide core, a methoxy group, and a phenylpropanoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-methyl-N-(2-methyl-1-oxo-1-phenylpropan-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 3-methoxy-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride.

    Amide Formation: The acid chloride is then reacted with 2-methyl-1-oxo-1-phenylpropan-2-amine under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-methyl-N-(2-methyl-1-oxo-1-phenylpropan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the phenylpropanoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: 3-Hydroxy-2-methyl-N-(2-methyl-1-oxo-1-phenylpropan-2-yl)benzamide.

    Reduction: 3-Methoxy-2-methyl-N-(2-methyl-1-hydroxy-1-phenylpropan-2-yl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-2-methyl-N-(2-methyl-1-oxo-1-phenylpropan-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-methyl-N-(2-methyl-1-oxo-1-phenylpropan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-2-methylbenzamide: Lacks the phenylpropanoyl moiety.

    2-Methyl-N-(2-methyl-1-oxo-1-phenylpropan-2-yl)benzamide: Lacks the methoxy group.

    3-Methoxy-N-(2-methyl-1-oxo-1-phenylpropan-2-yl)benzamide: Lacks the 2-methyl group.

Uniqueness

3-Methoxy-2-methyl-N-(2-methyl-1-oxo-1-phenylpropan-2-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

CAS No.

551963-69-0

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

3-methoxy-2-methyl-N-(2-methyl-1-oxo-1-phenylpropan-2-yl)benzamide

InChI

InChI=1S/C19H21NO3/c1-13-15(11-8-12-16(13)23-4)18(22)20-19(2,3)17(21)14-9-6-5-7-10-14/h5-12H,1-4H3,(H,20,22)

InChI Key

XRKZTGGUJHNUBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC)C(=O)NC(C)(C)C(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.